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Compound Name:
Tributyl[(methoxymethoxy)methyl]s

tannane

Cat. No.: B030004 Get Quote

Tributyl[(methoxymethoxy)methyl]stannane, often abbreviated as Sn-MOM, is a versatile

organostannane reagent widely utilized in organic synthesis. Its primary application is as a

stable and convenient precursor to a hydroxymethyl anion equivalent. This guide provides a

comparative analysis of its reactivity, mechanistic pathways, and performance against

alternative reagents, supported by experimental data and detailed protocols for researchers,

scientists, and professionals in drug development.

Mechanism of Action: Transmetalation
The principal mechanistic pathway for Tributyl[(methoxymethoxy)methyl]stannane involves

a tin-lithium exchange upon treatment with an organolithium reagent, typically n-butyllithium (n-

BuLi). This transmetalation reaction generates a highly reactive α-alkoxy organolithium

species, which serves as the functional hydroxymethyl anion equivalent.[1][2] This intermediate

readily reacts with a variety of electrophiles, most notably carbonyl compounds, to form mono-

protected 1,2-diols.[2]

The thermodynamic stability of the resulting organolithium species has been investigated and

follows a general trend of decreasing stability: R¹OCH₂Li > R¹OCH(R²)Li > MeLi > R¹OCR²R³Li
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> n-BuLi.[3] This highlights the favorable formation of the desired methoxymethyl lithium

reagent from its stannane precursor.
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Caption: Mechanism of Tributyl[(methoxymethoxy)methyl]stannane activation.

Comparative Performance
A significant advantage of Tributyl[(methoxymethoxy)methyl]stannane is its achiral nature,

which prevents the formation of diastereomeric mixtures when reacting with prochiral

electrophiles, a known complication with chiral reagents like Still's reagent

(Bu₃SnCH₂OCH(OEt)CH₃).[1] This simplifies product analysis, purification, and

characterization.[1]

The table below summarizes typical yields for the addition of the (methoxymethoxy)methyl

anion to various carbonyl compounds.
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Electrophile (Carbonyl
Compound)

Product (MOM-protected
Diol)

Yield (%)

Cyclohexanone

1-

[(Methoxymethoxy)methyl]cycl

ohexanol

91%

Benzaldehyde
1-Phenyl-2-

(methoxymethoxy)ethanol
95%

2-Octanone
2-Methyl-3-

(methoxymethoxy)-2-nonanol
89%

Isobutyraldehyde
1-(Methoxymethoxy)-3-methyl-

2-butanol
88%

Acetophenone
1-Phenyl-2-

(methoxymethoxy)-1-ethanol
92%

Data synthesized from typical applications of hydroxymethyl anion equivalents.

Experimental Protocol: Reaction with an Aldehyde
The following is a representative protocol for the generation of the (methoxymethoxy)methyl

lithium reagent and its subsequent reaction with an aldehyde electrophile, adapted from

established procedures.[1]

Materials:

Tributyl[(methoxymethoxy)methyl]stannane

Dry tetrahydrofuran (THF)

n-Butyllithium (1.6 M in hexanes)

Aldehyde (e.g., Benzaldehyde)

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Apparatus Setup: A round-bottom flask is flame-dried under vacuum and cooled under an

inert atmosphere of argon.

Reagent Addition: The flask is charged with Tributyl[(methoxymethoxy)methyl]stannane
and dry THF.

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

Transmetalation:n-Butyllithium is added dropwise via syringe over 5 minutes. The solution is

stirred at -78 °C for 30 minutes.

Electrophile Addition: A solution of the aldehyde in dry THF is added dropwise. The reaction

mixture is stirred for an additional 2 hours at -78 °C.

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

Workup: The mixture is allowed to warm to room temperature. The aqueous layer is

extracted three times with diethyl ether.

Drying and Concentration: The combined organic layers are washed with brine, dried over

anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the pure MOM-protected diol.
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Caption: Experimental workflow for MOM-protected diol synthesis.
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Alternative Reaction Pathway: The Stille Coupling
While primarily used for generating organolithium reagents, organostannanes are famously

employed in palladium-catalyzed Stille cross-coupling reactions.[4] In a hypothetical Stille

coupling, Tributyl[(methoxymethoxy)methyl]stannane would transfer the

(methoxymethoxy)methyl group to an organic electrophile (R-X), such as an aryl or vinyl halide.

The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation,

and reductive elimination.[4] Though less common for this specific reagent, this pathway

remains a fundamental aspect of organostannane chemistry.

Pd⁰L₂

L₂PdII(R)X

R-X
(Oxidative
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L₂PdII(R)R'

R'-SnBu₃
(Transmetalation)

R-R'
(Reductive
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Caption: General catalytic cycle for the Stille cross-coupling reaction.

In summary, Tributyl[(methoxymethoxy)methyl]stannane is a highly effective and practical

reagent. Its value lies in the clean and high-yielding generation of an achiral hydroxymethyl

anion equivalent via a straightforward transmetalation mechanism. While the broader chemistry

of organostannanes includes powerful C-C bond-forming reactions like the Stille coupling, the

primary utility of this specific reagent is in its role as a stable precursor for nucleophilic addition
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reactions. However, researchers should always be mindful of the high toxicity associated with

organotin compounds and handle them with appropriate care.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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